molecular formula C9H9NO2 B8707190 1-(N-hydroxyimino)-1-phenylpropan-2-one

1-(N-hydroxyimino)-1-phenylpropan-2-one

Cat. No.: B8707190
M. Wt: 163.17 g/mol
InChI Key: YQHWURFNAULYNW-UHFFFAOYSA-N
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Description

1-(N-hydroxyimino)-1-phenylpropan-2-one (CAS 29024-92-8) is an organic compound with the molecular formula C9H9NO2 and a molecular weight of 163.18 g/mol . This compound serves as a versatile small molecule scaffold in life science research and chemical synthesis . It is structurally characterized by a phenyl ring connected to a propan-2-one chain featuring a hydroxyimino functional group . Scientific research has identified derivatives with a similar 2-(hydroxyimino) propanoic acid structure as potent, sub-micromolar inhibitors of the C-terminal Binding Protein (CtBP), a transcriptional co-regulator overexpressed in many cancers . This suggests its potential application in developing novel anti-cancer agents and as a tool for biochemical research into metabolic regulation and gene expression . The compound is typically supplied as a powder and should be stored at room temperature . This product is intended for research use only in a laboratory setting and is strictly not for diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

1-hydroxyimino-1-phenylpropan-2-one

InChI

InChI=1S/C9H9NO2/c1-7(11)9(10-12)8-5-3-2-4-6-8/h2-6,12H,1H3

InChI Key

YQHWURFNAULYNW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=NO)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Overview

The enzymatic synthesis of 1-(N-hydroxyimino)-1-phenylpropan-2-one leverages ketoreductases to achieve high enantiomeric purity. This method is highlighted in patent WO2020129087A1, which outlines a three-step process starting from propiophenone.

Reaction Scheme and Conditions

  • Nitrosation of Propiophenone :
    Propiophenone is treated with methyl nitrite in methanol under acidic conditions (HCl gas) to form α-isonitrosopropiophenone (INP).

    • Yield : 82% (100 g scale).

    • Conditions : 35–45°C, 1 hour.

  • Enzymatic Reduction :
    INP undergoes enantioselective reduction using oxidoreductases (IEPOx162 and IEPOx152) with NAD+ cofactor regeneration in 2-propanol.

    • Yield : 95% (96 g scale).

    • Conditions : 25–30°C, pH 8.0, 24–48 hours.

    • Enantiomeric Excess (ee) : >99%.

  • Hydrolysis to (R)-PAC :
    The oxime intermediate is hydrolyzed in a biphasic system (toluene/HCl) to yield (R)-phenylacetylcarbinol (PAC).

    • Yield : 69% (70 g scale).

    • Conditions : 5–20°C, 3–4 hours.

Table 1: Enzymatic Synthesis Parameters

StepCatalyst/ReagentSolventTemperatureYieldee
NitrosationMethyl nitriteMethanol35–45°C82%
Enzymatic ReductionIEPOx162/IEPOx1522-Propanol25–30°C95%>99%
HydrolysisHClToluene/H2O5–20°C69%>99.5%

Chemical Oximation of 1-Phenylpropan-2-One

Hydroxylamine Condensation

A widely used method involves the reaction of 1-phenylpropan-2-one (propiophenone) with hydroxylamine hydrochloride in the presence of a base. This approach is detailed in patents US7414153B2 and EP1735266B1.

Procedure

  • Reagents : Hydroxylamine hydrochloride, sodium acetate, propiophenone.

  • Solvent : Di-n-butyl ether or toluene.

  • Conditions : 0–30°C, 1–2 hours.

  • Yield : 60–75% (50–100 g scale).

Optimization

  • Base Selection : Sodium hydroxide or sodium hydrogen carbonate improves reaction efficiency.

  • Solvent Effect : Non-polar solvents (toluene) enhance oxime stability during isolation.

Table 2: Chemical Oximation Conditions

ParameterOptimal ValueImpact on Yield
Temperature0–30°CMaximizes oxime stability
BaseNaOH/NaHCO3Neutralizes HCl, drives reaction
SolventToluenePrecludes byproduct formation

Catalytic Hydrogenation of α-Hydroxyacetophenone Derivatives

Key Data

  • Catalyst Load : 0.6–1.0 g per gram of oxime.

  • Yield : 80% (30 g scale).

  • Diastereomeric Excess (de) : 97%.

Advanced Synthetic Routes

Microwave-Assisted Synthesis

Recent studies (e.g., ARKIVOC, 2011) demonstrate microwave-assisted condensation of α-dicarbonyl compounds with hydroxylamine, reducing reaction times from hours to minutes.

Example Protocol

  • Reagents : 1-Phenylpropane-1,2-dione, hydroxylamine hydrochloride.

  • Conditions : 170°C, 8 hours under microwave irradiation.

  • Yield : 66%.

Critical Analysis of Methodologies

Enzymatic vs. Chemical Synthesis

CriteriaEnzymaticChemical
Yield95%60–75%
Enantioselectivity>99% eeRacemic mixture
ScalabilitySuitable for >100 gLimited by base solubility
Environmental ImpactLow solvent wasteRequires acidic workup

Industrial Applicability

The enzymatic route is favored for pharmaceutical applications due to its high chirality control, whereas chemical methods remain cost-effective for non-stereosensitive uses.

Chemical Reactions Analysis

Types of Reactions

1-(N-hydroxyimino)-1-phenylpropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction of the hydroxyimino group can yield amines or hydroxylamines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyimino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(N-hydroxyimino)-1-phenylpropan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(N-hydroxyimino)-1-phenylpropan-2-one involves its interaction with various molecular targets. The hydroxyimino group can form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The compound’s effects are mediated through these interactions, influencing biological pathways and processes.

Comparison with Similar Compounds

Table 1: Comparison of Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility in Water Key Applications
1-(N-Hydroxyimino)-1-phenylpropan-2-one C₉H₁₁NO 149.19 Not reported Not reported Stable in aqueous media Pharmaceutical synthesis
1-Phenylpropan-2-one (Phenylacetone) C₉H₁₀O 134.18 -15 214 0.227 g/100 mL (25°C) Precursor for amphetamines, organic synthesis
(R)-1-Phenylpropan-2-amine C₉H₁₃N 135.21 Not reported Not reported Soluble in organic solvents Chiral pharmaceutical intermediate
1-(2-Bromophenyl)propan-2-one C₉H₉BrO 213.07 Not reported Not reported Insoluble in water Specialty chemical synthesis

Phenylacetone Oxime vs. Phenylacetone

  • Reactivity: Phenylacetone oxime undergoes transamination reactions with immobilized transaminases (e.g., ArR-TA) to produce enantiopure amines like (R)-1-phenylpropan-2-amine (88–89% conversion, >99% ee) . In contrast, phenylacetone itself is a substrate for reductive amination to synthesize amphetamine derivatives . The oxime’s N-hydroxyimino group enables unique transformations, such as acid-catalyzed rearrangements, which are absent in the parent ketone .
  • Stability: Phenylacetone oxime is stable under harsh conditions (e.g., strong acids/bases), whereas phenylacetone is prone to keto-enol tautomerism and condensation reactions .

Comparison with Chiral Amines

  • Stereoselectivity :
    • Enzymatic transamination of phenylacetone oxime produces (R)-enantiomers with high enantiomeric excess (>99% ee), whereas chemical synthesis of 1-phenylpropan-2-amine often requires resolution techniques or chiral catalysts .
    • The oxime’s rigid structure enhances stereochemical control compared to flexible ketones like phenylacetone .

Research Findings and Industrial Relevance

  • Pharmaceutical Synthesis :
    • Phenylacetone oxime is a key intermediate for synthesizing enantiopure amines, which constitute ~40% of active pharmaceutical ingredients (APIs) .
    • In contrast, phenylacetone is restricted due to its role in illicit amphetamine production, highlighting the oxime’s advantage in regulated syntheses .
  • Biocatalytic Efficiency :
    • Immobilized transaminases achieve >48% conversion in kinetic resolution of racemic amines derived from phenylacetone oxime, outperforming traditional chemical methods .

Q & A

Q. What are the standard synthetic routes for 1-(N-hydroxyimino)-1-phenylpropan-2-one, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via the Leuckart-Wallach reaction, where 1-phenylpropan-2-one reacts with hydroxylamine derivatives under acidic conditions. Key parameters include temperature (80–100°C), stoichiometric ratios of hydroxylamine, and catalysts such as ammonium acetate. For example, highlights the use of formic acid as a reducing agent in the Leuckart-Wallach mechanism, yielding the target compound with >90% purity after recrystallization. Side products like unreacted ketone or over-reduced amines can be minimized by controlling reaction time and pH .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization of this compound?

  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for resolving tautomeric forms of the hydroxyimino group. emphasizes the robustness of SHELX in handling small-molecule crystallography.
  • NMR spectroscopy : 1^1H and 13^13C NMR can confirm the presence of the N-hydroxyimino moiety via characteristic shifts (e.g., N–OH proton at δ 10–12 ppm).
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, as demonstrated in for related ketones .

Advanced Research Questions

Q. How can density-functional theory (DFT) optimize reaction pathways for synthesizing this compound?

Hybrid functionals like B3LYP ( ) or meta-GGA functionals ( ) are critical for modeling the electronic structure of intermediates. For instance, DFT can predict activation energies for hydroxylamine addition to the ketone, identifying transition states that limit reaction efficiency. Basis sets such as 6-311+G(d,p) are recommended for accurate geometry optimization. Experimental validation via kinetic studies (e.g., Arrhenius plots) is essential to reconcile computational predictions with observed reaction rates .

Q. What biocatalytic strategies enable selective oxidation or functionalization of this compound?

Baeyer-Villiger monooxygenases (BVMOs), such as BVMOLepto ( ), catalyze the oxidation of aromatic ketones to esters or lactones. For 1-phenylpropan-2-one derivatives, BVMOLepto achieves >99% conversion to benzyl acetate under mild conditions (pH 7.5, 30°C). Immobilized whole-cell biocatalysts () enhance reusability, though substrate specificity must be optimized via protein engineering (e.g., directed evolution) .

Q. How should researchers address contradictions in reported synthetic yields or byproduct profiles for this compound?

Discrepancies often arise from variations in hydroxylamine purity, solvent polarity, or workup procedures. For example, reports high yields using LiAlH4_4, while notes side reactions with Raney-Ni/H2_2. Systematic reproducibility studies should include:

  • Control experiments to isolate solvent effects (e.g., DMSO vs. THF).
  • In situ monitoring (e.g., FTIR or HPLC) to track intermediate formation.
  • Statistical design of experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading) .

Methodological Considerations

Q. What strategies improve enantiomeric purity in derivatives of this compound?

Chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazaborolidines) can induce stereoselectivity during functionalization. highlights transaminase-mediated amination for producing enantiopure amines, though substrate scope limitations require screening alternative enzymes (e.g., ω-transaminases) .

Q. How do solvent and temperature gradients influence the tautomeric equilibrium of the N-hydroxyimino group?

Polar aprotic solvents (e.g., DMF) stabilize the keto form, while protic solvents (e.g., ethanol) favor the enol tautomer. Variable-temperature NMR (VT-NMR) studies between −40°C and 80°C can quantify equilibrium constants, with DFT calculations ( ) providing thermodynamic insights .

Data Validation and Reporting

  • Reproducibility : Always report CAS numbers, solvent grades, and instrument calibration details (e.g., NIST standards in ).
  • Ethical compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant; ) when designing studies involving controlled precursors .

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